Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H13NO4S2 . It is a product used for pharmaceutical testing . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This ring is widely used by medicinal chemists to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 275.35 . Other physical and chemical properties are not specified in the available sources.Scientific Research Applications
Overview
Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate is a compound with potential applications in various fields of scientific research. The related compounds and their derivatives have been explored for their pharmacological properties, synthetic utility, and potential in creating novel molecules with significant biological activities. Below are summaries of research findings that highlight the utility of compounds closely related to this compound in scientific research.
Pharmacological Characterization
One compound closely related, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been identified as a high-affinity antagonist selective for κ-opioid receptors, demonstrating potential for the treatment of depression and addiction disorders. Its ability to block κ-opioid and μ-opioid receptor-induced analgesia suggests significant therapeutic potential (Grimwood et al., 2011).
Synthetic Applications
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been reported, providing a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This highlights the compound's role in the development of new molecules with potential pharmaceutical applications (Ruano, Fajardo, & Martín, 2005).
Potential in Medicinal Chemistry
A study on organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity demonstrates the compound's relevance in medicinal chemistry. The synthesis approach provides a rapid way to produce derivatives with significant biological activities, suggesting a broad application in drug development (Chen et al., 2009).
Electrophilic Reactions and Functionalization
Research into distant functionalization via incorporation of thiophene moieties in electrophilic reactions promoted by samarium diiodide exemplifies the versatility of thiophene-containing compounds. This study shows the potential of methyl thiophene-2-carboxylate derivatives in creating long-chain esters with remote hydroxyl and carboxyl groups, opening new avenues for synthetic chemistry applications (Yang et al., 2000).
Future Directions
The future directions for “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various diseases .
Properties
IUPAC Name |
methyl 3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-15-10(12)9-8(4-7-16-9)17(13,14)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOASVJRRVWFFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425867 | |
Record name | methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895261-88-8 | |
Record name | methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.